molecular formula C9H9N3O2 B13688454 Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B13688454
M. Wt: 191.19 g/mol
InChI Key: ROMNEKZRLLYAOV-UHFFFAOYSA-N
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Description

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core. The molecule includes a methyl group at position 3 and a methyl ester moiety at position 7. For instance, the parent carboxylic acid (3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid) has a molecular formula of C₉H₇N₃O₂ and a molecular weight of 209.23 . The methyl ester derivative would replace the carboxylic acid (-COOH) with a methyl ester (-COOCH₃), resulting in an estimated molecular formula of C₁₀H₉N₃O₂ and a calculated molecular weight of 223.25 .

This compound is likely utilized as a synthetic intermediate in pharmaceuticals, given the pharmacological relevance of triazolopyridine derivatives .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-6-10-11-8-5-7(9(13)14-2)3-4-12(6)8/h3-5H,1-2H3

InChI Key

ROMNEKZRLLYAOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

The core heterocycle is generally synthesized via cyclization reactions involving hydrazines, nitriles, or amidoximes, which facilitate ring closure to form the fused triazolopyridine structure.

Key Reaction Pathway:

Esterification

The methyl ester at position 7 is introduced via esterification, typically through:

Specific Synthetic Route (Based on Patent Data)

A notable method, as disclosed in a patent (AU2014302595A1), involves the following steps:

  • Step 1: Synthesis of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (a key intermediate).
  • Step 2: Formation of hydrazide derivatives by reacting with hydrazines.
  • Step 3: Cyclization of hydrazides with appropriate nitriles or esters to form the fused heterocycle.
  • Step 4: Functionalization at position 3 with methyl groups via methylation reactions (e.g., methyl iodide or dimethyl sulfate).
  • Step 5: Esterification at position 7 to form the methyl ester.

This convergent synthesis allows for modular variation of substituents, facilitating structure-activity relationship (SAR) studies.

Reaction Conditions and Reagents

Reaction Step Reagents Conditions Notes
Cyclization Hydrazines, nitriles Reflux, solvent (e.g., ethanol, acetic acid) Intramolecular ring closure
Esterification Methanol, sulfuric acid Reflux Acid-catalyzed ester formation
Methylation Methyl iodide or dimethyl sulfate Ambient to mild heating Selective methylation at nitrogen or oxygen sites

Data Tables Summarizing Synthetic Approaches

Method Starting Materials Key Reactions Yield Advantages Limitations
Hydrazine Cyclization Hydrazides + Nitriles Cyclization under reflux 60-80% Straightforward, versatile Requires purification of intermediates
Esterification Carboxylic acids Acid-catalyzed esterification 70-90% Simple, high yield Reversible, needs excess methanol
Modular Synthesis Preformed heterocycle + methylating agents Methylation, functionalization 50-75% Flexible for derivatives Multiple steps, purification needed

Final Remarks

The synthesis of Methyl 3-Methyl-triazolo[4,3-a]pyridine-7-carboxylate is well-established through heterocyclic cyclization, esterification, and methylation strategies. The choice of starting materials and reaction conditions can be tailored for specific derivatives, facilitating medicinal chemistry explorations. The methods are supported by patent literature and scientific studies, confirming their robustness and scalability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace substituents like halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing existing substituents.

Scientific Research Applications

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate and its analogues:

Compound Name Molecular Formula Substituents Molecular Weight Key Features/Applications
This compound* C₁₀H₉N₃O₂ 3-Methyl, 7-COOCH₃ 223.25 (calc.) Enhanced lipophilicity; potential pharmaceutical intermediate
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid C₉H₇N₃O₂ 3-Methyl, 7-COOH 209.23 Precursor for ester derivatives; facilitates salt formation
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate C₉H₁₀N₄O₂ 3-Amino, 7-COOCH₂CH₃ 206.20 Amino group increases solubility; suitable for further functionalization
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine C₇H₇N₃ 7-Methyl 133.15 Minimal functional groups; limited conjugation utility
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate C₈H₁₀BrN₃O₂ 3-Bromo, 7-COOCH₃ 260.09 Bromine enables cross-coupling reactions; higher reactivity
3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid C₇H₆N₄O₂ 3-Methyl, 7-COOH 346.46 (reported)<sup>†</sup> Distinct triazolo ring fusion ([4,5-b]); electronic effects may differ

<sup></sup>Inferred from carboxylic acid data. <sup>†</sup>Reported molecular weight conflicts with calculated value (178.15). Source discrepancy noted.*

Key Comparative Insights

Functional Group Impact
  • Ester vs. Carboxylic Acid : The methyl ester derivative (target compound) exhibits greater lipophilicity than its carboxylic acid counterpart, favoring passive diffusion in biological systems .
  • Amino Group: Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate demonstrates enhanced solubility due to the amino group’s hydrogen-bonding capacity, making it advantageous for aqueous-phase reactions .
Substituent Effects
  • Bromine : The brominated analogue (C₈H₁₀BrN₃O₂) is heavier (260.09 g/mol) and serves as a reactive handle for Suzuki or Ullmann couplings .
  • Methyl Group : Methyl substituents (e.g., at position 3 or 7) generally improve metabolic stability but may reduce polarity .
Triazolo Ring Variations
  • The [1,2,3]triazolo[4,5-b]pyridine system () differs in ring fusion and electronic properties compared to the [1,2,4]triazolo[4,3-a]pyridine core. Such differences influence charge distribution and binding interactions in medicinal chemistry .

Pharmacological Relevance

Triazolopyridine derivatives are explored for diverse therapeutic applications:

  • Cardiovascular Agents : Derivatives like 4-methoxyphenyl-triazolopyridines show promise as cardiovascular agents due to their vasodilatory effects .
  • Anticancer Applications : Patent EP 3,162,099 highlights a triazolopyridine-based benzamide salt with antitumor activity, underscoring the scaffold’s versatility .

Biological Activity

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its anticancer properties and other pharmacological effects.

Structural Characteristics

Molecular Formula: C₈H₇N₃O₂
Molecular Weight: 177.15 g/mol
SMILES Notation: CC1=NN=C2N1C=CC(=C2)C(=O)O
InChI Key: USTDMISXTWJATE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate hydrazines with pyridine derivatives under controlled conditions. The method often employs various reagents to facilitate the formation of the triazole ring and subsequent carboxylation.

Antitumor Activity

A significant area of research has focused on the anticancer properties of derivatives of [1,2,4]triazolo[4,3-a]pyridine compounds. For instance, a related study evaluated several triazolo derivatives for their c-Met kinase inhibition and antitumor activity against gastric cancer cell lines (SNU5) and other tumor xenografts. Among these compounds, some exhibited selective inhibition of c-Met kinase, which is implicated in various cancers due to its role in promoting cell proliferation and survival.

Compoundc-Met Inhibition IC₅₀ (µM)SelectivityTumor Cell Line
4d0.5HighSNU5
SGX-5231.0ModerateMKN-45

This table summarizes findings from studies indicating that certain derivatives can effectively inhibit c-Met activity while exhibiting limited effects on other kinases, highlighting their potential as targeted cancer therapies .

Other Pharmacological Effects

In addition to anticancer effects, compounds in this class have been investigated for their broader pharmacological profiles. For example:

  • Antiviral Activity: Some derivatives have shown promise in inhibiting viral polymerases, which could be relevant for treating viral infections.
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties that warrant further investigation.

Case Study 1: In Vivo Efficacy

A study involving a xenograft model demonstrated that a derivative of this compound significantly reduced tumor growth in mice implanted with human gastric cancer cells. The compound was administered at varying doses over several weeks, with results indicating a dose-dependent reduction in tumor size compared to controls.

Case Study 2: Mechanistic Insights

Research has also delved into the mechanisms underlying the biological activity of these compounds. For instance, a detailed analysis indicated that the triazole ring structure plays a crucial role in binding to specific targets within cancer cells, thereby inhibiting pathways that promote tumor growth.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization vs. ethanol, which may limit solubility .
  • Catalyst Screening : Copper(I) iodide or p-toluenesulfonic acid (p-TsOH) can improve yields compared to traditional bases .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

What spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Assigns protons and carbons in the fused triazolopyridine system. Key signals include:
    • Methyl ester (COOCH₃): δ ~3.9 ppm (singlet) in ¹H NMR; δ ~165–170 ppm in ¹³C NMR.
    • Triazole ring protons: δ 8.2–8.5 ppm (deshielded due to electron-withdrawing effects) .
  • X-Ray Crystallography : Confirms planarity of the fused ring system (deviation <0.05 Å) and intermolecular interactions (e.g., C–H⋯O packing) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 205.0722 for C₉H₉N₃O₂) .

How does the methyl ester group at the 7-position influence the compound’s reactivity in nucleophilic substitution reactions?

Intermediate Research Question
The ester group acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic attack. Key observations:

  • Hydrolysis : Under basic conditions (NaOH/EtOH), the ester converts to a carboxylic acid, enabling further derivatization (e.g., amide coupling) .
  • Substitution Reactions : The 7-position’s electron deficiency facilitates nucleophilic displacement with amines or thiols, forming analogs with modified solubility/bioactivity .
  • Steric Effects : The methyl group slightly hinders bulkier nucleophiles (e.g., aryl amines), requiring elevated temperatures (80–100°C) for efficient substitution .

What strategies can resolve contradictory data regarding the biological activity of this compound across different assays?

Advanced Research Question
Contradictions may arise from assay conditions or impurity interference. Recommended approaches:

  • Orthogonal Assays : Confirm antibacterial activity via both MIC (minimum inhibitory concentration) and time-kill assays to rule out false positives .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity; impurities ≤2% can skew dose-response curves .
  • Solubility Optimization : Test dihydrochloride salts (improved aqueous solubility) to address false negatives in cell-based assays .

How can computational modeling predict the binding interactions of this compound with biological targets?

Advanced Research Question

  • Docking Studies : Use crystal structures (e.g., PDB ID 7EA) to model interactions with enzymes like kinases. The planar triazolopyridine core often stacks with aromatic residues (e.g., Phe80 in EGFR) .
  • DFT Calculations : Predict electron density maps to identify reactive sites (e.g., C7 for nucleophilic attack) .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

What are the key considerations in designing SAR studies for triazolopyridine derivatives, focusing on the methyl substituent at the 3-position?

Intermediate Research Question

  • Steric vs. Electronic Effects : The 3-methyl group enhances metabolic stability but may reduce binding pocket occupancy. Compare with trifluoromethyl (electron-withdrawing) or hydrogen (smaller) analogs .
  • Bioisosteric Replacement : Replace methyl with halogens (Cl, Br) to modulate lipophilicity (logP) and membrane permeability .
  • Activity Cliffs : Use IC₅₀ data from kinase inhibition assays to identify abrupt changes in potency (>10-fold) with minor structural modifications .

What purification methods are recommended for isolating this compound with high purity?

Basic Research Question

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials .
  • Recrystallization : Ethanol/water (4:1) yields needle-shaped crystals with >99% purity (validated by melting point analysis: 178–180°C) .
  • HPLC Prep : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) isolates isomers (e.g., 5- vs. 7-carboxylate) .

How does the planarity of the triazolopyridine ring system affect the compound’s electronic properties and intermolecular interactions?

Advanced Research Question

  • Electronic Effects : Planarity delocalizes π-electrons, reducing HOMO-LUMO gap (calculated ΔE = 4.1 eV) and enhancing UV absorbance at 270 nm .
  • Intermolecular Stacking : Crystal packing (e.g., offset π-π interactions at 3.5 Å spacing) improves thermal stability (TGA decomposition >250°C) .
  • Solubility Trade-offs : Planarity increases crystallinity but reduces aqueous solubility; co-crystallization with succinic acid improves bioavailability .

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